molecular formula C17H10BrClF3N3OS2 B2635486 5-bromo-2-chloro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391874-78-5

5-bromo-2-chloro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2635486
CAS No.: 391874-78-5
M. Wt: 508.76
InChI Key: ZQTROPRCFCZITE-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with bromine and chlorine atoms, and a thiadiazole ring linked to a trifluoromethylbenzylthio group. Its intricate structure suggests a range of chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Introduction of the Trifluoromethylbenzylthio Group: The thiadiazole intermediate is then reacted with 3-(trifluoromethyl)benzyl chloride in the presence of a base to introduce the trifluoromethylbenzylthio group.

    Bromination and Chlorination of Benzamide: The benzamide core is brominated and chlorinated using bromine and chlorine reagents, respectively.

    Coupling Reaction: Finally, the substituted benzamide is coupled with the thiadiazole intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities if present.

    Substitution: The bromine and chlorine atoms on the benzamide core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the compound, potentially altering the thiadiazole ring or other functional groups.

    Substitution: Products where the bromine or chlorine atoms are replaced by other substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound may exhibit antimicrobial, antifungal, or anticancer properties due to its structural features. Research into its biological activity could lead to the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, the compound could be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of advanced materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group and the thiadiazole ring are known to enhance binding affinity and specificity, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chloro-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzamide: Lacks the trifluoromethyl group, which may reduce its potency or specificity.

    5-bromo-2-chloro-N-(5-((3-methyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide: The methyl group instead of trifluoromethyl may alter its chemical and biological properties.

Uniqueness

The presence of the trifluoromethyl group in 5-bromo-2-chloro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide enhances its lipophilicity and metabolic stability, potentially making it more effective in biological applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

5-bromo-2-chloro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrClF3N3OS2/c18-11-4-5-13(19)12(7-11)14(26)23-15-24-25-16(28-15)27-8-9-2-1-3-10(6-9)17(20,21)22/h1-7H,8H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTROPRCFCZITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrClF3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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